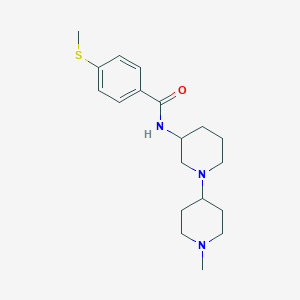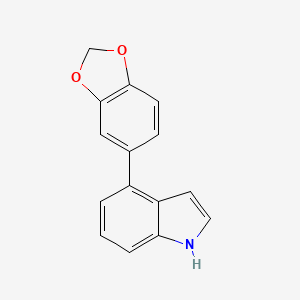![molecular formula C12H13NOS B4531714 [2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B4531714.png)
[2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol
Overview
Description
[2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol: is an organic compound that features a thiazole ring fused with a phenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by electrophilic aromatic substitution to attach the phenyl group. The final step involves the reduction of a suitable intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or labeling agent in biological studies, allowing for the visualization and tracking of specific biomolecules.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides, to protect crops from pests and diseases.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of [2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds such as benzothiazole and its derivatives share structural similarities with [2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol, particularly the thiazole ring.
Phenylmethanol Derivatives: Compounds like benzyl alcohol and its derivatives share the phenylmethanol moiety.
Uniqueness:
Structural Features: The combination of the thiazole ring with the phenylmethanol moiety in this compound provides unique structural features that are not commonly found in other compounds.
Properties
IUPAC Name |
[2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-12(15-9(2)13-8)11-6-4-3-5-10(11)7-14/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZKXYGTTVPKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}quinolin-6-yl)acetamide](/img/structure/B4531635.png)
![2-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}benzoic acid](/img/structure/B4531640.png)
![3-(3-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-hydroxyphenyl)-N-methylpropanamide](/img/structure/B4531655.png)
![2-(2,5-dimethylphenoxy)-N-[2-(pyridin-3-ylamino)ethyl]propanamide](/img/structure/B4531656.png)

![N-ethyl-N-[2-(3-methylphenoxy)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4531666.png)
![2-methyl-5-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4531667.png)
![2-(benzyl{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B4531680.png)

![5-[3-(1H-pyrazol-5-yl)phenyl]nicotinamide](/img/structure/B4531716.png)
![N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]pent-4-ynamide](/img/structure/B4531722.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4531731.png)
![2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B4531738.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B4531741.png)
